1H-Imidazo[5,1-C][1,4]oxazine
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Overview
Description
1H-Imidazo[5,1-C][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
The synthesis of 1H-Imidazo[5,1-C][1,4]oxazine can be achieved through several methods. One notable approach involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes, followed by a reaction with isothiocyanates or isocyanates in a sequential three-component reaction process. This method yields 2-thiohydantoins and hydantoins with functional groups positioned for chemoselective acid-promoted ring-fused formation . Another method involves the construction of the imidazole nucleus after forming the morpholine framework or vice versa .
Chemical Reactions Analysis
1H-Imidazo[5,1-C][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazo[5,1-C][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor modulation.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Imidazo[5,1-C][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an allosteric modulator of metabotropic glutamate receptors (mGluR4), enhancing their activity . The compound’s effects are mediated through binding to these targets and altering their function, leading to various biological outcomes.
Comparison with Similar Compounds
1H-Imidazo[5,1-C][1,4]oxazine can be compared to other heterocyclic compounds, such as:
- 1H-Imidazo[1,2-a]pyridine
- 1H-Imidazo[1,2-b]pyrazole
- 1H-Imidazo[1,2-c]pyrimidine These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its fused imidazole and oxazine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
42341-20-8 |
---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1H-imidazo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-9-4-6-3-7-5-8(1)6/h1-2,4-5H,3H2 |
InChI Key |
PIPALTPIFNYWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=COC=CN2C=N1 |
Origin of Product |
United States |
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